3-Ethyl-1-(2-ethynylphenyl)urea 3-Ethyl-1-(2-ethynylphenyl)urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC17660136
InChI: InChI=1S/C11H12N2O/c1-3-9-7-5-6-8-10(9)13-11(14)12-4-2/h1,5-8H,4H2,2H3,(H2,12,13,14)
SMILES:
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol

3-Ethyl-1-(2-ethynylphenyl)urea

CAS No.:

Cat. No.: VC17660136

Molecular Formula: C11H12N2O

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-1-(2-ethynylphenyl)urea -

Specification

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
IUPAC Name 1-ethyl-3-(2-ethynylphenyl)urea
Standard InChI InChI=1S/C11H12N2O/c1-3-9-7-5-6-8-10(9)13-11(14)12-4-2/h1,5-8H,4H2,2H3,(H2,12,13,14)
Standard InChI Key BFSUFHVOVHUCEF-UHFFFAOYSA-N
Canonical SMILES CCNC(=O)NC1=CC=CC=C1C#C

Introduction

Chemical Identity and Structural Features

Molecular Formula and Basic Properties

The compound 3-Ethyl-1-(2-ethynylphenyl)urea has the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol . Its structure consists of a urea backbone (-NH-C(=O)-NH-) linked to a 2-ethynylphenyl group (a benzene ring with an ethynyl substituent at the ortho position) and an ethyl group (Figure 1). The ethynyl group (-C≡CH) introduces rigidity and potential reactivity, enabling participation in click chemistry or cross-coupling reactions.

Table 1: Key physicochemical properties of 3-Ethyl-1-(3-ethynylphenyl)urea (structural analog)

PropertyValue
CAS Number1250685-20-1
Molecular FormulaC₁₁H₁₂N₂O
Molecular Weight188.23 g/mol
DensityNot reported
Boiling/Melting PointsNot reported

Note: Data for the 2-ethynylphenyl isomer is unavailable; values shown correspond to the 3-ethynylphenyl analog.

Structural Comparison with Analogs

The positional isomerism of the ethynyl group (ortho vs. para/meta) significantly influences reactivity and biological activity. For instance, alkynylphenyl-substituted ureas in agrochemical patents exhibit herbicidal activity dependent on substituent positioning . The 2-ethynyl configuration may enhance steric interactions or electronic effects compared to its 3-ethynyl counterpart, though experimental validation is lacking.

Synthesis Strategies and Reaction Pathways

Conventional Urea Synthesis Methods

Ureas are typically synthesized via:

  • Reaction of amines with phosgene derivatives: For example, treating 2-ethynylaniline with chlorosulfonyl isocyanate followed by reaction with ethylamine could yield the target compound .

  • Coupling reactions: Palladium-catalyzed cross-coupling of ethynylaryl halides with preformed urea intermediates .

A hypothetical synthesis route for 3-Ethyl-1-(2-ethynylphenyl)urea might involve:

  • Synthesis of 2-ethynylaniline: Sonogashira coupling of 2-iodoaniline with trimethylsilylacetylene, followed by deprotection.

  • Urea formation: Reacting 2-ethynylaniline with ethyl isocyanate in tetrahydrofuran (THF) under inert conditions .

Key Challenges:

  • Regioselectivity: Ensuring the ethynyl group occupies the ortho position requires directed ortho-metalation strategies or tailored catalysts.

  • Stability: The ethynyl group may undergo undesired polymerization or oxidation during synthesis .

Research Gaps and Future Directions

  • Synthetic Optimization: Developing one-pot multicomponent reactions (MCRs) using deep eutectic solvents or nanoparticle catalysts could improve yield and sustainability .

  • Biological Screening: Prioritize in vitro assays against cancer cell lines (e.g., MCF-7, HeLa) and enzyme targets (e.g., EGFR, VEGFR).

  • Computational Studies: Molecular docking and QSAR modeling to predict binding affinities and optimize substituent patterns.

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